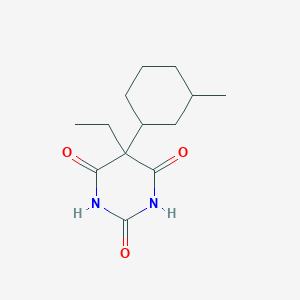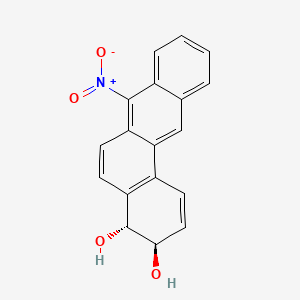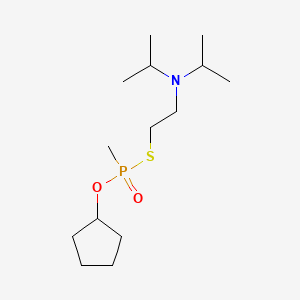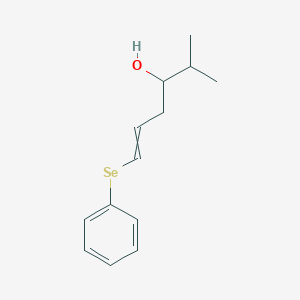![molecular formula C26H43NO B14414135 [4-(Octadecyloxy)phenyl]acetonitrile CAS No. 80280-48-4](/img/structure/B14414135.png)
[4-(Octadecyloxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Octadecyloxy)phenyl]acetonitrile is an organic compound with the molecular formula C26H43NO. It is characterized by a long octadecyloxy chain attached to a phenyl ring, which is further connected to an acetonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Octadecyloxy)phenyl]acetonitrile typically involves the reaction of 4-hydroxybenzyl cyanide with octadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
[4-(Octadecyloxy)phenyl]acetonitrile has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants
Wirkmechanismus
The mechanism of action of [4-(Octadecyloxy)phenyl]acetonitrile is primarily based on its ability to interact with biological membranes and proteins. The long octadecyloxy chain allows it to embed within lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the nitrile group can form interactions with protein active sites, influencing enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
[4-(Hexadecyloxy)phenyl]acetonitrile: Similar structure with a shorter hexadecyloxy chain.
[4-(Dodecyloxy)phenyl]acetonitrile: Contains a dodecyloxy chain instead of an octadecyloxy chain.
[4-(Octadecyloxy)phenyl]methanol: Similar structure but with a methanol group instead of an acetonitrile group
Uniqueness: [4-(Octadecyloxy)phenyl]acetonitrile stands out due to its long octadecyloxy chain, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring interaction with both hydrophilic and hydrophobic environments, such as in drug delivery systems and surfactants .
Eigenschaften
CAS-Nummer |
80280-48-4 |
|---|---|
Molekularformel |
C26H43NO |
Molekulargewicht |
385.6 g/mol |
IUPAC-Name |
2-(4-octadecoxyphenyl)acetonitrile |
InChI |
InChI=1S/C26H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-28-26-20-18-25(19-21-26)22-23-27/h18-21H,2-17,22,24H2,1H3 |
InChI-Schlüssel |
OYEOJUFBHFVJGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)

![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)








![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)

